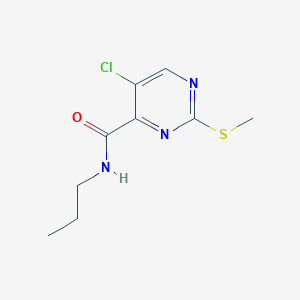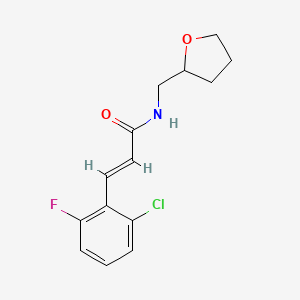![molecular formula C14H20ClN3O B5312655 N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. This compound belongs to the family of urea derivatives and is known to promote cell division and elongation in plants. CPPU has been shown to be effective in enhancing the quality and yield of various crops, including fruits, vegetables, and ornamental plants.
作用机制
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. The compound promotes cell division and elongation, leading to increased plant growth and development. CPPU also stimulates the production of ethylene, a plant hormone that regulates fruit ripening and senescence.
Biochemical and Physiological Effects
CPPU has been shown to have a number of biochemical and physiological effects on plants. The compound promotes the synthesis of nucleic acids and proteins, leading to increased cell division and growth. CPPU also enhances the activity of enzymes involved in photosynthesis, leading to increased plant productivity. Additionally, CPPU has been shown to increase the uptake of nutrients by plants, leading to improved nutrient use efficiency.
实验室实验的优点和局限性
The use of CPPU in lab experiments has several advantages. The compound is relatively stable and can be easily synthesized in large quantities. CPPU is also highly effective in promoting plant growth and development, making it a valuable tool for studying plant physiology and biochemistry. However, the use of CPPU in lab experiments is also limited by its high cost and potential toxicity to humans and animals.
未来方向
There are several areas of research that could benefit from further study of CPPU. One potential application of CPPU is in the production of biofuels. The compound has been shown to enhance the growth of algae, which could be used as a source of renewable energy. Additionally, CPPU could be used to improve the quality and yield of crops grown in marginal soils, such as those affected by salinity or drought. Finally, further research is needed to explore the potential environmental impacts of CPPU use, particularly in terms of its potential toxicity to non-target organisms.
合成方法
The synthesis of CPPU involves the reaction of 4-chloroaniline with ethyl isocyanate to form 4-chlorophenylurea. The resulting compound is then reacted with 1-pyrrolidinepropanol to yield CPPU. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
科学研究应用
CPPU has been extensively studied for its potential applications in agriculture. The compound has been shown to enhance the growth and development of various crops, including tomatoes, grapes, and strawberries. CPPU has been demonstrated to increase fruit size, improve fruit quality, and prolong the storage life of harvested fruits. The use of CPPU has also been shown to increase the yield of crops, leading to increased profitability for farmers.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-3-11-18-9-1-2-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBLCTVHCUHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)


![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
